REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:6][CH:7]=1.[CH:14](OCC)(OCC)OCC.[N-:24]=[N+:25]=[N-:26].[Na+]>CC(O)=O>[CH2:12]([O:11][C:9](=[O:10])[CH2:8][C:5]1[CH:4]=[N:3][C:2]([N:1]2[CH:14]=[N:26][N:25]=[N:24]2)=[CH:7][N:6]=1)[CH3:13] |f:2.3|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
NC=1N=CC(=NC1)CC(=O)OCC
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Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to r.t
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatograph
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=NC=C(N=C1)N1N=NN=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |